molecular formula C17H12BrNO2 B13718315 5-Bromo-6-methyl-2-phenylquinoline-4-carboxylic Acid

5-Bromo-6-methyl-2-phenylquinoline-4-carboxylic Acid

Cat. No.: B13718315
M. Wt: 342.2 g/mol
InChI Key: HWMNXTYZZLBQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid is a substituted quinoline derivative characterized by a bromine atom at position 5, a methyl group at position 6, and a phenyl ring at position 2 of the quinoline core. The carboxylic acid group at position 4 enhances its polarity, making it a candidate for medicinal chemistry and materials science applications.

Properties

Molecular Formula

C17H12BrNO2

Molecular Weight

342.2 g/mol

IUPAC Name

5-bromo-6-methyl-2-phenylquinoline-4-carboxylic acid

InChI

InChI=1S/C17H12BrNO2/c1-10-7-8-13-15(16(10)18)12(17(20)21)9-14(19-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21)

InChI Key

HWMNXTYZZLBQNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3)Br

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
One of the most notable applications of 5-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid is its role as an inhibitor of histone deacetylases (HDACs). HDACs are crucial in regulating gene expression, and their inhibition can lead to significant anticancer effects. Research has demonstrated that derivatives of this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, making them promising candidates for cancer therapy .

Antitubercular Activity
The compound has also been explored for its antitubercular properties. A study indicated that quinoline derivatives, including this compound, exhibit inhibitory activity against Mycobacterium tuberculosis. This was attributed to their ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .

Biological Applications

Inhibition of Enzymatic Activity
The compound's mechanism involves its interaction with molecular targets such as HDACs. By altering the acetylation status of histone proteins, it can lead to changes in gene expression that promote apoptosis in cancer cells. Additionally, studies have shown that certain derivatives maintain inhibitory activity against non-replicating strains of M. tuberculosis, highlighting their potential in treating persistent infections .

Industrial Applications

Material Science
this compound is utilized in the synthesis of new materials and as a precursor for dyes and pigments. Its structural characteristics allow it to serve as a building block for creating more complex quinoline derivatives used in various industrial applications.

Data Table: Summary of Applications

Application Area Details References
Medicinal ChemistryAnticancer activity through HDAC inhibition; induces apoptosis and cell cycle arrest
Antitubercular ActivityInhibits Mycobacterium tuberculosis DNA gyrase; effective against non-replicating strains
Industrial ApplicationsUsed as a precursor for dyes and pigments; building block for complex quinoline derivatives

Case Studies

  • Histone Deacetylase Inhibition
    A study conducted on various quinoline derivatives demonstrated that this compound significantly inhibited HDAC3, leading to enhanced anticancer activity through mechanisms such as G2/M cell cycle arrest and apoptosis induction .
  • Antitubercular Screening
    In vitro screening of modified quinoline derivatives revealed that certain compounds exhibited potent activity against M. tuberculosis, with effective inhibition at concentrations as low as 1 μM. This highlights the potential for developing new therapeutic agents against tuberculosis using this compound as a scaffold .

Mechanism of Action

The mechanism of action of 5-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key analogs and their substituent patterns are compared below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid Br (5), CH₃ (6), Ph (2), COOH (4) C₁₇H₁₂BrNO₂ ~356.2 (estimated) Hypothesized use in kinase inhibitors; moderate solubility in polar solvents
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid Br (6), OCH₃ (2,4-Ph), COOH (4) C₁₈H₁₄BrNO₄ 388.2 Higher solubility due to methoxy groups; used in organic synthesis intermediates
6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid Br (6), thiophene (2), COOH (4) C₁₅H₁₀BrNO₂S 348.21 Irritant (Xi hazard class); potential antimicrobial activity
6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid Br (6), Cl-Ph (2), COOH (4) C₁₆H₉BrClNO₂ 362.61 Bioactive scaffold in drug discovery; halogen interactions enhance binding
6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid Br (6), Br-Ph (2), COOH (4) C₁₆H₉Br₂NO₂ 407.06 Dual bromine atoms increase lipophilicity; explored in photodynamic therapy

Electronic and Steric Effects

  • Bromine Position: Bromine at position 5 (target compound) vs. 6 (e.g., ) alters electron-withdrawing effects. Position 5 bromine may destabilize the quinoline ring, increasing reactivity in nucleophilic substitutions.
  • Phenyl vs. Heteroaryl : The 2-phenyl group in the target compound enhances π-π stacking in biological systems, whereas thiophene-containing analogs (e.g., ) may exhibit improved charge transfer in materials science.

Physicochemical Properties

  • Solubility : The target compound’s methyl and phenyl groups reduce water solubility compared to methoxy-substituted analogs (e.g., ).
  • Thermal Stability: Bromine and phenyl groups likely increase melting points relative to non-aromatic substituents.

Biological Activity

5-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of histone deacetylases (HDACs). This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H16BrN1O2 and a molecular weight of approximately 328.16 g/mol. Its structure includes a quinoline core with a bromine atom and a methyl group that contribute to its unique reactivity and biological profile. The presence of the carboxylic acid functional group is critical for its interactions with biological targets.

This compound primarily functions as an HDAC inhibitor. By inhibiting HDACs, the compound alters the acetylation status of histone proteins, thereby influencing gene expression, promoting apoptosis in cancer cells, and potentially affecting cell cycle progression. Research indicates that it selectively inhibits HDAC3, leading to antiproliferative effects in various cancer cell lines, including breast cancer and prostate cancer cells.

Anticancer Activity

The compound exhibits notable anticancer properties through several mechanisms:

  • Cell Cycle Modulation : In vitro studies demonstrate that treatment with this compound increases the proportion of cells in the G2/M phase of the cell cycle, which is crucial for cellular division and apoptosis.
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines, with studies indicating increased rates of early and late apoptosis compared to controls .

Comparative Analysis with Similar Compounds

To contextualize its biological activity, we can compare this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
6-Bromo-2-phenylquinoline-4-carboxylic acidC17H15BrN1O2Lacks methyl substitution; different activity profile
6-Methyl-2-phenylquinoline-4-carboxylic acidC18H17N1O2No bromine; potential different biological activities
8-Methyl-2-phenylquinoline-4-carboxylic acidC18H17N1O2Methyl group at position 8; varied reactivity
6-Fluoro-2-methylquinoline-4-carboxylic acidC17H16FN1O2Fluorine substitution; different electronic properties

The unique combination of bromine and methyl groups on the quinoline structure distinguishes this compound from others, potentially influencing its pharmacological profile and reactivity patterns.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Inhibition of HDACs : A study showed that derivatives of this compound selectively inhibited HDAC3, leading to significant antiproliferative effects in cancer cell lines.
  • Cell Cycle and Apoptosis Studies : Research indicated that treatment with this compound resulted in increased apoptosis rates in MCF-7 breast cancer cells compared to controls .
  • Antimicrobial Potential : While direct studies on this compound's antimicrobial properties are sparse, related quinolines have shown efficacy against Mycobacterium tuberculosis and other pathogens, warranting further investigation into this aspect .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.